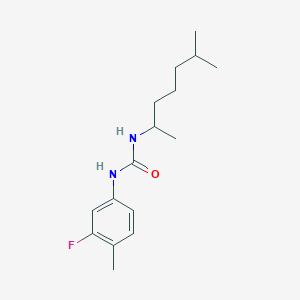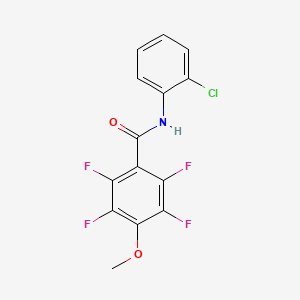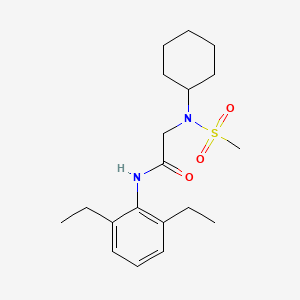
N-(1,5-dimethylhexyl)-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-(1,5-dimethylhexyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as DFMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DFMT is a white crystalline solid with a molecular weight of 311.43 g/mol and a melting point of 57-59°C.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethylhexyl)-N'-(3-fluoro-4-methylphenyl)urea has been investigated for its potential applications in various areas such as cancer research, neuroprotection, and insecticide development. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been explored as a potential insecticide due to its ability to disrupt the nervous system of insects.
Wirkmechanismus
The exact mechanism of action of N-(1,5-dimethylhexyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and eventually lead to paralysis. This compound has also been found to interact with the GABA receptor, a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, this compound has been found to have insecticidal activity by disrupting the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,5-dimethylhexyl)-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques such as HPLC and NMR spectroscopy. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it challenging to use in aqueous systems. Moreover, this compound has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(1,5-dimethylhexyl)-N'-(3-fluoro-4-methylphenyl)urea, including its potential applications in cancer therapy, neuroprotection, and insecticide development. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in vivo. Moreover, the development of new synthetic routes and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved properties. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(6-methylheptan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O/c1-11(2)6-5-7-13(4)18-16(20)19-14-9-8-12(3)15(17)10-14/h8-11,13H,5-7H2,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTDSYSPQMUOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CCCC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4704807.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4704824.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B4704838.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)
![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
![1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4704863.png)
![4-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4704869.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)

![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4704916.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4704922.png)